molecular formula C11H10N2O4 B150546 N-(4-Aminobenzoyloxy)succinimide CAS No. 132445-64-8

N-(4-Aminobenzoyloxy)succinimide

Cat. No. B150546
M. Wt: 234.21 g/mol
InChI Key: YCFHABLYVYPXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Aminobenzoyloxy)succinimide” is a chemical compound with the molecular formula C11H10N2O4 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of “N-(4-Aminobenzoyloxy)succinimide” and similar compounds involves a two-step approach . The first stage is the synthesis of N-substituted succinimide via the reaction of aromatic amine or carboxylic acid hydrazide with succinic anhydride . The second step involves the imide ring opening reaction by hydroxylamine . For both stages, universal synthetic methods are developed to exclude additional purification procedures for the target compounds .


Molecular Structure Analysis

The molecular structure of “N-(4-Aminobenzoyloxy)succinimide” is represented by the molecular formula C11H10N2O4 . The molecular weight of the compound is 234.21 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Aminobenzoyloxy)succinimide” include a density of 1.45g/cm3 and a boiling point of 428.7ºC at 760mmHg . The melting point of the compound is not available .

Safety And Hazards

The safety data sheets for similar compounds, such as succinimide and N-(Benzoyloxy)succinimide , indicate that these compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to handle these compounds with appropriate protective measures and in well-ventilated areas .

Future Directions

A novel two-step approach for the synthesis of compounds with a hydroxyl-amide group (hydroxamic acids), which are widely known for their biological activity, has been developed . This approach involves the synthesis of N-substituted succinimide via the reaction of aromatic amine or carboxylic acid hydrazide with succinic anhydride, followed by the imide ring opening reaction by hydroxylamine . This method could potentially be used for the synthesis of “N-(4-Aminobenzoyloxy)succinimide” and similar compounds in the future .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFHABLYVYPXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157586
Record name N-(4-Aminobenzoyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminobenzoyloxy)succinimide

CAS RN

132445-64-8
Record name N-(4-Aminobenzoyloxy)succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132445648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Aminobenzoyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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